molecular formula C7H14N4 B13233358 2-methyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine

2-methyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Cat. No.: B13233358
M. Wt: 154.21 g/mol
InChI Key: VVMUXKXUTWVUBL-UHFFFAOYSA-N
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Description

2-methyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine typically involves the reaction of 5-amino-1,2,4-triazole with appropriate alkylating agents under controlled conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-methyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with similar structural features.

    Imidazole: Another five-membered heterocyclic compound with two nitrogen atoms.

    Tetrazole: A similar compound with four nitrogen atoms in the ring.

Uniqueness

2-methyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other triazole derivatives .

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

2-methyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C7H14N4/c1-5-9-6(11-10-5)7(2,3)4-8/h4,8H2,1-3H3,(H,9,10,11)

InChI Key

VVMUXKXUTWVUBL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)C(C)(C)CN

Origin of Product

United States

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